6-Ethoxy-3-phenyl-6H-1,2-oxazine

Catalog No.
S1496617
CAS No.
165554-70-1
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
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6-Ethoxy-3-phenyl-6H-1,2-oxazine

CAS Number

165554-70-1

Product Name

6-Ethoxy-3-phenyl-6H-1,2-oxazine

IUPAC Name

6-ethoxy-3-phenyl-6H-oxazine

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3

InChI Key

SPUCSHYJLIWXBM-UHFFFAOYSA-N

SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

Synonyms

6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI)

Canonical SMILES

CCOC1C=CC(=NO1)C2=CC=CC=C2

6-Ethoxy-3-phenyl-6H-1,2-oxazine is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C11H13NOC_{11}H_{13}NO, and it features an ethoxy group and a phenyl group attached to the oxazine ring. This compound belongs to the broader class of oxazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

The chemical behavior of 6-ethoxy-3-phenyl-6H-1,2-oxazine includes various reactions typical of oxazine derivatives:

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atom in the oxazine ring can participate in nucleophilic attacks, making it reactive towards electrophiles.
  • Cyclization Reactions: It can undergo cyclization with different reagents, leading to the formation of more complex heterocycles .

6-Ethoxy-3-phenyl-6H-1,2-oxazine exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives of oxazines have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that oxazine derivatives may inhibit cancer cell proliferation, although specific data on 6-ethoxy-3-phenyl-6H-1,2-oxazine is limited .

These activities are attributed to the structural features of the oxazine ring, which can interact with biological targets.

Several methods have been developed for synthesizing 6-ethoxy-3-phenyl-6H-1,2-oxazine:

  • Cyclization of Ketones with Hydroxylamine: A common approach involves reacting ketones with hydroxylamine hydrochloride in the presence of sodium acetate to form oxazines .
  • Bromination Reactions: Bromination of related oxazines can yield derivatives that can be further modified to obtain 6-ethoxy-3-phenyl variants .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields for various substituted oxazines .

The applications of 6-ethoxy-3-phenyl-6H-1,2-oxazine span multiple fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Material Science: The compound may be used in the formulation of polymers or coatings due to its unique chemical structure.
  • Agricultural Chemicals: Oxazine derivatives are being explored for use as agrochemicals due to their biological activity against pests and pathogens .

Research into the interactions of 6-ethoxy-3-phenyl-6H-1,2-oxazine with biological systems is ongoing. Preliminary studies indicate that its interactions may involve:

  • Enzyme Inhibition: Potential inhibition of specific enzymes related to disease processes.
  • Receptor Binding: Possible binding to cellular receptors that mediate physiological responses.

Further studies are required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 6-ethoxy-3-phenyl-6H-1,2-oxazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Amino-6-methyl-6H-1,2-oxazineContains an amino groupEnhanced solubility
4-(Trifluoromethyl)-3-(phenyl)-6H-1,2-oxazineTrifluoromethyl group impacts reactivityIncreased lipophilicity
3-(Acryloyl)-6H-1,2-oxazineContains an acryloyl moietyUseful in polymerization reactions

These compounds are unique in their substituents and resultant properties, influencing their reactivity and biological activity compared to 6-ethoxy-3-phenyl variants.

Hetero Diels-Alder Cycloaddition Approaches

The Hetero Diels-Alder (HDA) reaction is a cornerstone for synthesizing 6-ethoxy-3-phenyl-6H-1,2-oxazine. This method involves the cycloaddition of nitrosoalkenes with conjugated dienes or enol ethers. For example, Reißig and Zimmer demonstrated that heating 1-nitroso-1-ethoxyethene with phenylacetylene under microwave irradiation yields the target oxazine with high regioselectivity. The reaction proceeds via a [4+2] cycloaddition mechanism, where the nitroso group acts as a dienophile.

Key advantages of this method include:

  • High stereocontrol: The HDA reaction favors the formation of the trans-diastereomer due to secondary orbital interactions.
  • Functional group tolerance: Electron-donating groups on the diene enhance reaction rates, while steric hindrance from the ethoxy group minimizes side reactions.

A representative reaction is illustrated below:
$$
\text{Nitrosoalkene + Diene} \xrightarrow{\Delta} \text{6-Ethoxy-3-phenyl-6H-1,2-oxazine} \quad \text{}
$$

Organolithium-Mediated 1,4-Addition Strategies

Organolithium reagents enable selective 1,4-additions to the α,β-unsaturated oxazine system. Buchholz and Reißig reported that phenyllithium adds to the C4 position of 6-ethoxy-3-phenyl-6H-1,2-oxazine, followed by trapping with electrophiles (e.g., aldehydes or alkyl halides) to yield 5,6-dihydro-4H-1,2-oxazines. This method exhibits exceptional stereoselectivity, producing >95% trans,trans-diastereomers.

Mechanistic insights:

  • Nucleophilic attack at C4 generates a lithiated enolate intermediate.
  • Electrophilic quenching stabilizes the intermediate, forming a new C–E bond (E = electrophile).

For example, treatment with benzaldehyde exclusively yields the trans-configured product 8 (Table 1).

Table 1: Stereoselective 1,4-Addition Products

Organolithium ReagentElectrophileProduct Yield (%)Diastereomeric Ratio
PhenyllithiumBenzaldehyde92>99:1 (trans,trans)
tert-ButyllithiumMethyl iodide8595:5

Bromination and Chlorination Protocols for Halogenated Derivatives

Halogenation at the C4 position enhances the compound’s utility in cross-coupling reactions. Bromination is achieved via electrophilic addition of bromine to the C4–C5 double bond, followed by HBr elimination using triethylamine. This one-pot protocol affords 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine in 70–85% yield.

Chlorinated derivatives are less common but accessible through hetero-Diels-Alder reactions with chlorinated nitrosoalkenes. For instance, 4-chloro-6H-1,2-oxazine is synthesized using 1-chloro-1-nitrosoethene as the dienophile.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium catalysis enables diversification of halogenated oxazines. Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at C4, while Sonogashira reactions with terminal alkynes yield alkynyl derivatives. These reactions proceed under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF, 60°C) with yields exceeding 80%.

Table 2: Palladium-Catalyzed Cross-Coupling Examples

SubstrateCoupling PartnerProductYield (%)
4-Bromo-6H-1,2-oxazinePhenylboronic acid4-Phenyl-6H-1,2-oxazine82
4-Bromo-6H-1,2-oxazine1-Hexyne4-Hex-1-ynyl-6H-1,2-oxazine78

Electrophilic Substitution at the Oxazine Ring

The oxazine ring in 6-Ethoxy-3-phenyl-6H-1,2-oxazine undergoes electrophilic substitution primarily at the C-4 position due to electron-rich regions stabilized by resonance. Bromination, a representative electrophilic reaction, proceeds via a two-step mechanism: initial bromine addition followed by HBr elimination. For example, treatment of 3-phenyl-6H-1,2-oxazine with bromine in diethyl ether at −30°C yields 4-bromo-6H-1,2-oxazine (69% yield) alongside minor dibrominated byproducts [5] [6]. Steric effects from the ethoxy group at C-6 influence reaction rates, with bulkier substituents slowing electrophilic attack.

Reaction ConditionsProductYield (%)
Br₂, Et₂O, −30°C, 2 h; Et₃N, rt4-Bromo-6H-1,2-oxazine69
Br₂ (excess), Et₂O, −30°C; Et₃N, rt4,5-Dibromo derivative9

Substituent positioning critically affects outcomes. 2,4-Disubstituted oxazines exhibit lower activation energies for ring-opening polymerization (ΔEₐ = 85–95 kJ/mol) compared to monosubstituted analogs [3]. This reactivity trend underscores the interplay between electronic effects and ring strain in determining substitution regioselectivity.

Nucleophilic Additions to the Conjugated System

The conjugated C=N bond and adjacent double bonds in the oxazine ring serve as electrophilic sites for nucleophilic additions. Dimethylsulfoxonium methylide reacts with α,β-unsaturated nitrone intermediates to form aziridine N-oxides, which undergo Meisenheimer rearrangement to yield 3,6-dihydro-2H-1,2-oxazines (up to 70% yield) [4]. This cascade proceeds through initial nucleophilic attack at the β-carbon, followed by [2] [3]-sigmatropic rearrangement.

The ethoxy group’s electron-donating nature enhances conjugation, stabilizing transition states during nucleophilic addition. Kinetic studies reveal second-order dependence on nucleophile concentration, consistent with a bimolecular rate-determining step. Solvent polarity modulates reactivity, with polar aprotic media (e.g., DMF) accelerating additions by stabilizing charged intermediates [2].

Transition Metal-Mediated Alkynylation and Arylation

Palladium-catalyzed cross-coupling reactions enable precise installation of aryl and alkynyl groups at the C-4 position. Suzuki-Miyaura couplings using 4-bromo-6H-1,2-oxazine and aryl boronic acids proceed under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), furnishing 4-aryl derivatives in 50–85% yields [5] [6]. Similarly, Sonogashira reactions with terminal alkynes introduce sp-hybridized carbon chains, as exemplified by the synthesis of 4-(phenylethynyl)-6H-1,2-oxazine (72% yield) [5].

Coupling PartnerCatalyst SystemProduct Yield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃78
1-HexynePdCl₂(PPh₃)₂, CuI72
4-Methoxyphenyl boronatePd(OAc)₂, SPhos65

Density functional theory (DFT) calculations indicate that oxidative addition of the C-Br bond to Pd(0) is rate-limiting (ΔG‡ = 24.3 kcal/mol) [3]. Electron-withdrawing substituents on coupling partners lower activation barriers by stabilizing Pd–arene π-complexes.

Post-Synthetic Modifications via Reductive Processes

Reductive cleavage of the oxazine ring provides access to amino alcohol derivatives. Lithium aluminum hydride (LiAlH₄) reduces the N–O bond, yielding 2-ethoxy-4-phenyl-1,3-amino alcohol (81% yield) . Catalytic hydrogenation (H₂, Pd/C) selectively saturates the C=C bond while preserving the heterocycle, enabling further functionalization at the resultant sp³ carbon.

Reductive alkylation pathways exploit the oxazine’s bifunctional reactivity. Treatment with Grignard reagents followed by NaBH₄ delivers β-amino alcohols with >3:1 diastereoselectivity, attributed to chelation control during hydride transfer [5]. These transformations underscore the oxazine’s utility as a linchpin for synthesizing stereochemically complex amines.

XLogP3

2.5

Dates

Modify: 2023-07-17

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